molecular formula C14H20BrN5O2 B2719534 8-Bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione CAS No. 476668-46-9

8-Bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione

Cat. No. B2719534
CAS RN: 476668-46-9
M. Wt: 370.251
InChI Key: LUQYAXKLNIYHHZ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 476668-46-9. It is structurally derived from the xanthine scaffold . It is related to BI 1356, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .


Molecular Structure Analysis

The linear formula for a similar compound, “8-BROMO-1,3-DIMETHYL-7- (2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE”, is C10H11BrN4O3 . The molecular weight is 315.128 .

Scientific Research Applications

Diabetes Treatment

8-Bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione has been investigated as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes. DPP-4 inhibitors help regulate blood glucose levels by preventing the breakdown of incretin hormones. One specific compound, BI 1356 , has shown promise in clinical development .

Antimicrobial Properties

In a study exploring imidazole-containing compounds, derivatives of this purine derivative (such as compounds 1a and 1b) exhibited good antimicrobial potential . This suggests that it could be explored further as an antimicrobial agent.

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . Researchers interested in novel compounds may find it valuable for their studies .

Mechanism of Action

This compound is related to BI 1356, which is a dipeptidyl peptidase (DPP)-4 inhibitor . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .

Future Directions

The compound is structurally related to BI 1356, a DPP-4 inhibitor that is currently undergoing clinical phase IIb trials for the treatment of type 2 diabetes . This suggests that “8-Bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione” and related compounds may have potential future applications in the treatment of diabetes or other conditions where DPP-4 inhibitors are beneficial .

properties

IUPAC Name

8-bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN5O2/c1-17-11-10(12(21)18(2)14(17)22)20(13(15)16-11)9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYAXKLNIYHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione

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